(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium

Beschreibung

Chemical Identity and Nomenclature

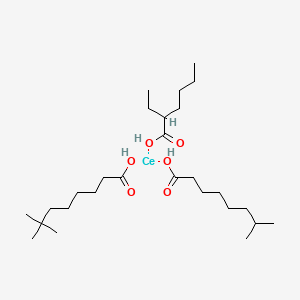

The compound (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium belongs to the class of cerium(III) carboxylates, characterized by a central cerium ion coordinated to three carboxylate ligands of varying chain lengths and branching. Its IUPAC name is cerium;2-ethylhexanoic acid;8-methylnonanoic acid;7-methyloctanoic acid. The molecular formula (C27H54CeO6) reflects the combination of three distinct carboxylic acids:

The molecular weight is 614.8 g/mol, and it is registered under CAS Number 93894-35-0 and EC Number 299-732-3 . The coordination geometry around cerium is typically distorted octahedral, with each carboxylate ligand binding via oxygen atoms in a monodentate or bidentate fashion.

Historical Development of Cerium Carboxylate Complexes

Cerium carboxylates emerged prominently in the mid-20th century as catalysts and drying agents. Early work focused on simple carboxylates like cerium octoate (cerium 2-ethylhexanoate), which demonstrated superior oxidative drying properties in paints compared to cobalt-based alternatives. The development of mixed-ligand complexes like (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium arose from efforts to optimize ligand steric and electronic effects for specific applications.

Key Milestones

- 1960s : Cerium octoate gained industrial traction as a non-yellowing drier for coatings.

- 1980s : Introduction of neodecanoate ligands improved solubility in nonpolar media, enabling use in oil-in-water microemulsions.

- 2000s : Advances in photochemical synthesis allowed precise control over cerium carboxylate structures for nanomaterials.

The shift toward mixed-ligand systems was driven by the need to balance reactivity and stability. For example, blending 2-ethylhexanoate (moderate electron-withdrawing) with neodecanoate (sterically bulky) created complexes capable of both initiating radical reactions and resisting premature decomposition.

Significance in Coordination Chemistry and Materials Science

Coordination Chemistry Insights

The compound exhibits ligand-dependent redox behavior . Cerium’s +3 oxidation state stabilizes the complex under ambient conditions, but under UV irradiation or thermal stress, it can transition to Ce(IV), facilitating catalytic cycles. The mixed-ligand architecture introduces asymmetrical electron density, enhancing its ability to stabilize intermediate species in oxidation reactions.

Key Bonding Characteristics

Materials Science Applications

In thin-film deposition, the compound’s volatility and clean decomposition pathway (yielding CeO2 at ~300°C) make it ideal for chemical vapor deposition processes. Recent studies also highlight its role in photocatalytic decarboxylation , where ligand-to-metal charge transfer generates reactive carboxyl radicals under blue light.

Eigenschaften

CAS-Nummer |

93939-87-8 |

|---|---|

Molekularformel |

C27H54CeO6 |

Molekulargewicht |

614.8 g/mol |

IUPAC-Name |

cerium;7,7-dimethyloctanoic acid;2-ethylhexanoic acid;7-methyloctanoic acid |

InChI |

InChI=1S/C10H20O2.C9H18O2.C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;1-8(2)6-4-3-5-7-9(10)11;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10); |

InChI-Schlüssel |

LIYOYELDURVPDH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC)C(=O)O.CC(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

The preparation of cerium carboxylate complexes typically involves the reaction of cerium salts with the corresponding carboxylic acids or their sodium/potassium salts under controlled conditions. The key steps include:

- Selection of Cerium Precursor: Cerium(III) or cerium(IV) salts such as cerium nitrate (Ce(NO3)3·6H2O) or cerium chloride (CeCl3·7H2O) are commonly used as starting materials.

- Ligand Preparation: The carboxylic acids (2-ethylhexanoic acid, isononanoic acid, and neodecanoic acid) are purified and prepared in stoichiometric ratios.

- Complexation Reaction: The cerium salt is dissolved in an appropriate solvent (often ethanol or water-ethanol mixtures), and the carboxylic acids or their salts are added gradually under stirring. The pH is adjusted to facilitate deprotonation of the acids and coordination to cerium.

- Temperature Control: The reaction mixture is typically heated moderately (e.g., 50–80 °C) to promote complex formation.

- Isolation: The resulting cerium carboxylate complex precipitates or remains in solution depending on conditions and is isolated by filtration or solvent evaporation.

- Purification: The product is purified by recrystallization or washing to remove unreacted ligands and salts.

Specific Methodologies from Literature

While direct preparation protocols for this exact mixed-ligand cerium complex are scarce, analogous cerium carboxylate complexes have been prepared using the following methods:

Alternative Preparation via Solvothermal or Microwave-Assisted Methods

Research on cerium oxide nanoparticles and cerium carboxylates suggests that solvothermal and microwave-assisted methods can be adapted for cerium carboxylate synthesis:

- Microwave-Assisted Synthesis: Using cerium salts and carboxylic acids in ethylene glycol or ethanol under microwave irradiation (e.g., 50 °C, 30 min) can accelerate complex formation and improve particle size control.

- Solvothermal Method: Heating the cerium salt and carboxylic acid mixture in a sealed autoclave at elevated temperatures (100–200 °C) for several hours can yield highly pure cerium carboxylate complexes with controlled morphology.

These methods offer advantages in reaction speed, homogeneity, and product crystallinity.

Research Findings and Characterization Data

Structural Confirmation

- X-ray Diffraction (XRD): Confirms the crystalline nature of cerium carboxylate complexes, showing characteristic peaks corresponding to cerium coordination environments.

- Fourier Transform Infrared Spectroscopy (FTIR): Identifies the coordination of carboxylate groups to cerium by shifts in the C=O stretching vibrations.

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition patterns of the complex.

Physicochemical Properties

Reaction Yield and Purity

- Yields typically range from 70% to 90% depending on reaction conditions and purification steps.

- Purity is confirmed by elemental analysis and absence of free acids or cerium salts in the final product.

Summary Table of Preparation Methods

| Method | Cerium Source | Ligands | Solvent | Temperature | Time | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Conventional Stirring | Ce(NO3)3·6H2O or CeCl3·7H2O | 2-Ethylhexanoic, isononanoic, neodecanoic acids | Ethanol or water-ethanol | 50–80 °C | 1–4 h | Simple, scalable | Longer reaction time |

| Microwave-Assisted | Same as above | Same | Ethylene glycol or ethanol | ~50 °C | ~30 min | Rapid, uniform heating | Requires microwave equipment |

| Solvothermal | Same as above | Same | Ethanol or mixed solvents | 100–200 °C (sealed vessel) | Several hours | High purity, controlled morphology | Requires autoclave |

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2-Ethylhexanoato-O)(Isononanoato-O)(Neodecanoato-O)Cerium kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Ceriumzentrum kann oxidiert werden, was zu Veränderungen seines Oxidationszustands führt.

Reduktion: Die Verbindung kann auch unter bestimmten Bedingungen reduziert werden.

Substitution: Ligandenaustauschreaktionen können auftreten, bei denen die Carboxylatliganden durch andere Liganden ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Liganden für Substitutionsreaktionen. Die Reaktionen werden in der Regel unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zur Bildung von Cerium(IV)-Komplexen führen, während die Reduktion Cerium(III)-Spezies liefern kann .

Wissenschaftliche Forschungsanwendungen

Reaction Mechanisms

The compound can undergo several types of reactions:

- Oxidation : Changing the oxidation state of cerium.

- Reduction : Producing cerium(III) species.

- Substitution : Ligand exchange reactions where carboxylate ligands are replaced by other ligands.

Table 1: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Controlled temperature |

| Reduction | Sodium borohydride | Specific pH conditions |

| Substitution | Various ligands | Controlled pressure |

Chemistry

In the realm of chemistry, (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium serves as a catalyst in various organic reactions, including polymerization and oxidation processes. Its ability to facilitate these reactions efficiently makes it a valuable compound in synthetic chemistry.

Biology

The compound has been explored for its potential antioxidant properties. Research indicates that it can scavenge free radicals, which is crucial in biological systems to mitigate oxidative stress. This property makes it a candidate for further investigation in biomedical applications.

Medicine

In medical research, this cerium complex is being studied for its therapeutic potential against oxidative stress-related diseases. Its antioxidant capabilities may provide protective effects at the cellular level, suggesting possible applications in treating conditions linked to oxidative damage.

Industry

In industrial applications, this compound is utilized in producing advanced materials such as coatings and nanocomposites. Its unique chemical properties contribute to enhanced performance characteristics in these materials.

Cerium compounds exhibit low toxicity and can mimic natural enzymes, making them suitable for various biomedical applications. The observed biological activities include:

- Antibacterial Activity : Significant effects against both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity : High capacity to protect cells from oxidative stress.

- Anti-inflammatory Effects : Potential to reduce inflammation in biological systems.

Case Study: Antibacterial Efficacy

A comparative study on the antibacterial efficacy of cerium-based compounds revealed significant results:

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Cerium oxide nanoparticles | Escherichia coli | 4.67 |

| Cerium oxide nanoparticles | Staphylococcus aureus | 3.33 |

| Silver/Cerium oxide structures | Escherichia coli | 6.00 |

| Silver/Cerium oxide structures | Staphylococcus aureus | 5.50 |

This data indicates that incorporating silver into cerium oxide enhances antibacterial properties due to increased reactive oxygen species generation.

Wirkmechanismus

The mechanism of action of (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium involves its ability to interact with various molecular targets and pathways. The cerium center can undergo redox reactions, which play a crucial role in its catalytic and antioxidant activities. The carboxylate ligands also contribute to the stability and reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Compositional Differences

The target compound’s mixed-ligand architecture distinguishes it from simpler cerium carboxylates. Key analogs include:

Key Observations :

- The inclusion of neodecanoate (a highly branched C10 carboxylate) in the target compound likely improves thermal stability and solubility in nonpolar matrices compared to linear-chain analogs like isooctanoate .

- Mixed-ligand systems (e.g., 2-ethylhexanoate + neodecanoate) balance reactivity and steric effects, enabling tailored applications in catalysis or material science .

Comparison with Non-Cerium Metal Carboxylates

Nickel-Based Analogs

Nickel carboxylates with similar ligands, such as (2-Ethylhexanoato-O)(Isononanoato-O)nickel (CAS 85508-45-8), share catalytic applications but differ critically in toxicity and environmental impact. Nickel compounds are restricted under REACH due to carcinogenicity, whereas cerium analogs are generally regarded as safer .

Iron and Lead Carboxylates

- Iron complexes (e.g., (isononanoato-O)(neodecanoato-O)iron, CAS 94020-86-7) lack the redox versatility of cerium but are cost-effective for corrosion inhibition .

- Lead carboxylates (e.g., (2-ethylhexanoato-O)(neodecanoato-O)lead, CAS 94246-93-2) are phased out in most regions due to neurotoxicity, highlighting cerium’s advantage in regulatory compliance .

Research and Regulatory Considerations

- Synthesis : Mixed-ligand cerium carboxylates are typically synthesized via ligand-exchange reactions, with purity influenced by stoichiometric control .

- Gaps in Data: Limited published studies on exact catalytic efficiency or long-term stability under operational conditions; further industrial testing is recommended.

Biologische Aktivität

The compound (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium, a cerium-based complex, has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antioxidant applications. Cerium compounds, especially in their nanoscale forms, exhibit unique properties that can be harnessed in biomedical applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula for this cerium complex is C26H52CeO, with a molecular weight of approximately 600.8 g/mol. The compound is characterized by the coordination of cerium ions with various fatty acid ligands, which may influence its solubility and biological interactions.

Biological Activity Overview

Cerium compounds are known for their low toxicity and ability to mimic natural enzymes, making them suitable for various biomedical applications. The biological activities observed for cerium complexes include:

- Antibacterial Activity : Cerium compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity : Nanoscale cerium dioxide (CeO₂) exhibits high antioxidant activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some cerium compounds have shown potential in reducing inflammation.

Antibacterial Activity

Research indicates that cerium compounds exhibit varying degrees of antibacterial activity depending on their structure and the type of bacteria. For example:

- Mechanism of Action : The antibacterial effect is often attributed to the generation of reactive oxygen species (ROS), which disrupt bacterial cell walls and membranes. Studies have shown that cerium oxide nanoparticles (CeO₂ NPs) are particularly effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa due to their ability to penetrate bacterial membranes more effectively than against Gram-positive bacteria like Staphylococcus aureus .

Case Study: Antibacterial Efficacy

A comparative study on the antibacterial efficacy of cerium-based compounds revealed the following results:

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| CeO₂ NPs | E. coli | 4.67 |

| CeO₂ NPs | S. aureus | 3.33 |

| Ag/CeO₂ Nanostructures | E. coli | 6.00 |

| Ag/CeO₂ Nanostructures | S. aureus | 5.50 |

The data indicates that the incorporation of silver into cerium oxide significantly enhances its antibacterial properties due to increased ROS generation .

Antioxidant Activity

Cerium oxide nanoparticles are also recognized for their antioxidant capabilities, which are crucial in medical applications aimed at reducing oxidative stress in cells. Studies have shown that these nanoparticles can scavenge free radicals effectively, thereby protecting cellular components from damage.

Research Findings on Biological Activity

Recent studies have highlighted the biological activity of various cerium complexes:

- Cerium(IV) Coordination Compounds : These compounds have been synthesized and characterized, revealing potent antibacterial effects against several microorganisms including Klebsiella spp. and Corynebacterium diphtheriae. The formation constant and stability of these complexes were evaluated using spectroscopic methods .

- Polymer-Coated Cerium Oxide Nanoparticles : Research demonstrated that polymer coatings enhance the stability and bioavailability of CeO₂ NPs while maintaining their antibacterial activity against pathogenic bacteria .

- Mixed Ligand Complexes with 8-Hydroxyquinoline : Studies showed that these complexes exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like tetracycline .

Q & A

Basic: What are the standard synthetic protocols for preparing (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium, and how do reaction conditions influence ligand coordination?

Methodological Answer:

The synthesis typically involves a ligand-exchange reaction between cerium salts (e.g., CeCl₃) and carboxylate precursors (2-ethylhexanoic acid, isononanoic acid, neodecanoic acid) in a non-aqueous solvent (e.g., toluene or xylene) under inert atmosphere. Key parameters include:

- Molar ratios : Stoichiometric excess of carboxylate ligands (≥3:1) ensures complete substitution of chloride ligands .

- Temperature : 80–120°C optimizes ligand exchange kinetics while avoiding thermal decomposition .

- Purification : Recrystallization or column chromatography removes unreacted ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.